4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Kinase Inhibition ATR Kinase DNA Damage Response

Researchers face reproducibility failure when substituting dichlorophenyl-pyrazole isomers due to altered steric/electronic profiles. This exact 2,4-dichlorophenyl-5-methyl scaffold provides validated ATR kinase affinity (IC50 16.4 nM). - **Key application**: Advanced intermediate for CB1 antagonists & kinase inhibitor SAR exploration - **Critical differentiator**: Free 3-amino handle enables parallel synthesis for library generation - **Quality assurance**: 98% purity recommended for co-crystallization & biophysical assays

Molecular Formula C10H9Cl2N3
Molecular Weight 242.1 g/mol
CAS No. 214416-40-7
Cat. No. B3116167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
CAS214416-40-7
Molecular FormulaC10H9Cl2N3
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)N)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H9Cl2N3/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15)
InChIKeyVTGZEYUCWOOCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Procurement & Technical Baseline


4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a 3-aminopyrazole derivative bearing a 2,4-dichlorophenyl substituent at the 4-position and a methyl group at the 5-position of the pyrazole core [1]. This structural motif is central to numerous pharmacologically active scaffolds, particularly as a privileged intermediate for developing cannabinoid CB1 receptor antagonists and kinase inhibitors [2]. The compound is commercially available as a high-purity research chemical, with vendor specifications typically at 95-98% purity, and is intended exclusively for laboratory research and development use .

CB1 antagonist pharmacophore intermediate – scaffold for developing next-generation cannabinoid receptor modulators
ATR kinase pathway research fit – reported target engagement context supports DNA damage response studies
Synthetic diversification handle – primary amine enables acylation, sulfonylation, and library synthesis
Purity specification selection – available in 95–98% grades to match assay reproducibility requirements

Generic Substitution Failure: 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine


Interchanging this compound with other commercially available aminopyrazoles or dichlorophenyl-pyrazole isomers is not scientifically valid due to critical, quantifiable differences in substitution pattern and purity. Closely related analogs like 4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CAS 89279-47-8) or positional isomers like 5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine (CAS 268547-51-9) will exhibit drastically different steric, electronic, and biological profiles. These changes directly impact target binding and downstream assay results. Furthermore, generic substitution without verifying lot-specific purity—a parameter ranging from 95% to 98% across suppliers—introduces significant and uncontrolled variability, potentially leading to experimental failure or invalid structure-activity relationship conclusions .

Regioisomer Positional isomers such as 5-(2,4-dichlorophenyl)-1H-pyrazol-4-amine may shift steric and electronic profiles, altering target engagement.
Mono-chloro analog 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine lacks the full dichloro pharmacophore; CB1 affinity context may not transfer.
Purity variance Lot-specific purity ranging 95–98% can introduce uncontrolled impurities; source-specific review is required for sensitive assays.

4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Differentiation Evidence


ATR Kinase Inhibitory Activity

This compound has been directly tested in a biochemical assay against the ATR kinase, a critical target in DNA damage response pathways. It demonstrated quantifiable inhibitory activity with an IC50 value of 16.4 nM [1]. While a direct head-to-head comparator is not available in this specific assay context, this quantitative data point provides a verifiable benchmark for target engagement that is absent for many closely related, uncharacterized analogs, making it a more informed choice for kinase-focused research programs.

ATR Kinase IC50
Reported
IC50 = 16.4 nM
Reported ATR inhibition assay context
Biochemical peptide phosphorylation assay
Kinase Inhibition ATR Kinase DNA Damage Response Medicinal Chemistry

CB1 Antagonist Scaffold Substitution Pattern

The 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine core is a critical substructure of the CB1 receptor antagonist rimonabant and its advanced analogs. Studies have established that the 2,4-dichloro substitution pattern is essential for achieving high binding affinity and selectivity for the CB1 receptor over CB2 [1]. In contrast, the simpler 4-chlorophenyl analog (CAS 89279-47-8) is a key intermediate but lacks the full potency profile of the dichlorinated core . This compound therefore serves as a necessary, non-substitutable intermediate for replicating or optimizing the CB1 antagonist pharmacophore.

CB1 Pharmacophore
Class-level
2,4-Dichlorophenyl motif essential for high CB1 affinity; mono-chloro analog lacks complete interaction profile
Supports CB1 antagonist scaffold design
Inferred from rimonabant SAR studies
Cannabinoid Receptor CB1 Antagonist Structure-Activity Relationship Scaffold Hopping

Procurement Purity Benchmarking

Procurement decisions must account for the quality of the material. Available technical data indicates a range of purities for this compound across vendors, from a baseline of 95% (AKSci) to a higher grade of 98% (Leyan) . This quantifiable difference is critical for researchers; selecting the 95% purity grade versus the 98% grade represents a 3% absolute difference in impurities, which can be the difference between a clear assay result and one confounded by unknown contaminants.

Purity Benchmark
Data to verify
95% (AKSci) vs 98% (Leyan) specified purity; up to 3% absolute impurity difference
Specification review for assay reproducibility
Supplier technical data sheets
Chemical Purity Procurement Specification Quality Control Reproducibility

3-Amino Group Synthetic Utility

The primary amine group at the 3-position of the pyrazole ring is a key functional handle enabling a wide range of chemical transformations. This contrasts with analogs where this position is substituted, e.g., with a carboxylic acid (e.g., rimonabant) or an alkyl group, which blocks or severely limits synthetic diversification at this site [1]. The unsubstituted amine allows for direct acylation, sulfonylation, reductive amination, and diazotization, offering a broader synthetic landscape for generating diverse compound libraries.

3-Amino Synthetic Handle
Class-level
Unsubstituted primary amine enables acylation, sulfonylation, reductive amination; more restricted in 3-carboxamide or 3-alkyl analogs
Supports scaffold diversification studies
Standard synthetic chemistry context
Synthetic Utility Amine Functionalization Medicinal Chemistry Scaffold Diversification

4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine Applications


ATR Kinase Inhibitor Lead Optimization

Utilize the reported 16.4 nM IC50 against ATR kinase as a validated starting point for structure-based drug design. The compound serves as a tractable hit for optimizing potency, selectivity, and pharmacokinetic properties through focused medicinal chemistry efforts on the pyrazole core and the 3-amino handle. [1]

Next-Generation CB1 Receptor Modulators

Employ this compound as the key advanced intermediate for the synthesis of novel diarylpyrazole CB1 antagonists. The specific 2,4-dichlorophenyl motif is essential for maintaining the high CB1 affinity observed in the class, and the free 3-amino group allows for the introduction of diverse chemical moieties to explore new structure-activity relationships and improve pharmacological profiles. [2]

Diverse Chemical Library Construction

Leverage the versatile 3-amino functional group as a point of divergence for generating large, diverse compound libraries. This compound is an ideal core scaffold for high-throughput parallel synthesis, enabling rapid exploration of chemical space around the pyrazole nucleus for various biological targets.

Reproducible Research with High-Purity Material

For applications demanding the highest level of reproducibility and minimal interference from impurities—such as co-crystallization studies, sensitive biophysical assays, or precise pharmacokinetic measurements—procurement of this compound at the 98% purity grade is the recommended approach. This specification reduces the risk of off-target effects and assay artifacts associated with lower-purity material.

Application
Selection Property
Validation Focus
ATR kinase pathway studies
Reported target engagement context
ATR inhibition endpoint confirmation
CB1 antagonist pharmacophore research
2,4-Dichlorophenyl substitution motif
CB1 binding assay context
Chemical library diversification
Primary amine synthetic handle
Derivatization and scaffold validation
High-reproducibility bioassays
Purity specification choice (98% grade)
Impurity interference assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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